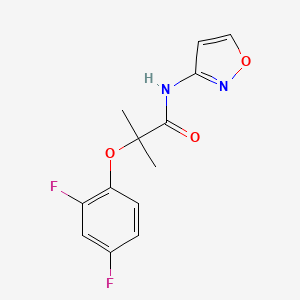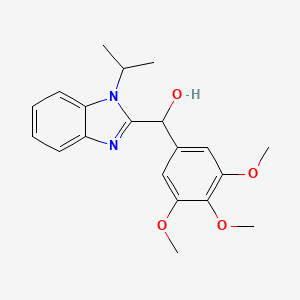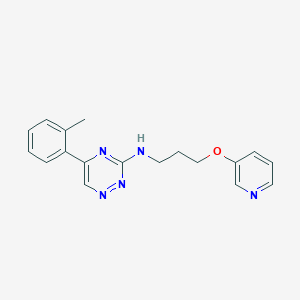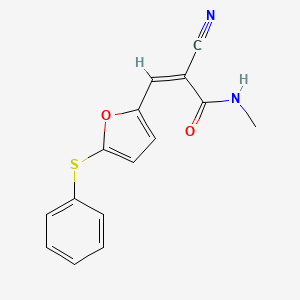![molecular formula C21H23ClN6O B5141259 2-(4-chlorophenyl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B5141259.png)
2-(4-chlorophenyl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic compound featuring a pyrazole and pyridazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved by the condensation of acetylacetone with hydrazine.
Synthesis of the pyridazine ring: This involves the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Coupling reactions: The final step involves coupling the pyrazole and pyridazine rings with the piperazine moiety under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
2-(4-chlorophenyl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation or nitration can be achieved using reagents like chlorine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as nitro or halogen groups .
科学的研究の応用
2-(4-chlorophenyl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties
Biological Studies: It can be used to study enzyme inhibition, particularly acetylcholinesterase, which is relevant for neurodegenerative diseases.
Material Science: The compound’s unique structure may be explored for applications in organic electronics or as a building block for more complex materials.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
- N~2~-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~4~-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine
- 5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives
Uniqueness
2-(4-chlorophenyl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is unique due to its combination of pyrazole and pyridazine rings, which may confer distinct pharmacological properties compared to other similar compounds. Its specific structure allows for diverse chemical modifications, making it a versatile scaffold for drug development .
特性
IUPAC Name |
2-(4-chlorophenyl)-1-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O/c1-15-13-16(2)28(25-15)20-8-7-19(23-24-20)26-9-11-27(12-10-26)21(29)14-17-3-5-18(22)6-4-17/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSGCYZZNJZVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[3-(4-benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B5141183.png)
![6-Ethyl-6-methyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5141191.png)
![N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5141218.png)
![2-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylamino]acetonitrile;hydrochloride](/img/structure/B5141224.png)

![4-({4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)morpholine](/img/structure/B5141231.png)

![sodium 2-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B5141245.png)
![(4E)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE](/img/structure/B5141251.png)
![N-[(2-benzoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide](/img/structure/B5141260.png)
![4-butoxy-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B5141264.png)


![2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE](/img/structure/B5141289.png)
